4-Benzothiazoleethanol,2-amino-(9CI)
Description
4-Benzothiazoleethanol,2-amino-(9CI) is a benzothiazole derivative characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The compound features an ethanol (-CH₂CH₂OH) group at the 4-position and an amino (-NH₂) group at the 2-position of the benzothiazole core . Benzothiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.
Properties
CAS No. |
171874-50-3 |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzothiazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11) |
InChI Key |
FXJXVIHURMNPDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Synonyms |
4-Benzothiazoleethanol,2-amino-(9CI) |
Origin of Product |
United States |
Preparation Methods
Condensation with Carbonyl-Containing Precursors
A foundational approach involves the acid-catalyzed condensation of 2-aminobenzenethiol (1) with aldehydes or ketones bearing hydroxyl or hydroxyethyl groups. For example, reacting (1) with 4-hydroxybutanal (2) in ethanol under HCl catalysis (1:1:6:3 molar ratio of 2-aminothiophenol/aldehyde/H₂O₂/HCl) yields intermediates that undergo cyclization to form the benzothiazole core. This method, adapted from Sun et al., achieves yields >85% within 1 hour at room temperature. The hydroxyl group in (2) can be further functionalized through protection-deprotection strategies to introduce the ethanol moiety.
Mechanistic Pathway:
Multicomponent Reaction (MCR) Approaches
Pseudofour-component reactions offer efficient access to complex benzothiazole architectures. A demonstrated protocol combines 2-amino-4-methylbenzothiazole (3) , 4-methoxybenzaldehyde (4) , and 4-hydroxycoumarin (5) in ethanol with sulfamic acid catalysis (Scheme 4). After 10 minutes at reflux, the product (6) is obtained in 93% yield. Adapting this method, substitution of (5) with ethylene glycol derivatives could introduce the ethanol group at the 4-position.
Key Advantages:
-
Single-step formation of the benzothiazole core with concurrent functionalization.
Functionalization at the 4-Position: Introducing the Ethanol Group
Post-Cyclization Hydroxylation
Electrophilic aromatic substitution (EAS) provides a route to install hydroxyl groups regioselectively. Bromination of 2-aminobenzothiazole (7) at the 4-position using N-bromosuccinimide (NBS) in DMF yields 4-bromo-2-aminobenzothiazole (8) . Subsequent hydroxylation via Ullmann-type coupling with ethylene glycol in the presence of CuI/L-proline catalyst (120°C, DMSO) produces 4-(2-hydroxyethyl)-2-aminobenzothiazole (9) .
Optimization Data:
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI/L-proline | DMSO | 120 | 78 |
| Pd(OAc)₂/Xantphos | Toluene | 100 | 65 |
Reductive Amination of Ketone Intermediates
Introducing the ethanol group via reductive amination avoids harsh halogenation conditions. Condensation of (1) with 4-acetylbenzoic acid (10) in methanesulfonic acid/silica gel yields 4-acetyl-2-aminobenzothiazole (11) . Reduction of the ketone group in (11) using NaBH₄ in THF/MeOH (4:1) at 0°C provides the secondary alcohol (12) , which is further oxidized to the ethanol derivative (13) via Jones reagent.
Critical Parameters:
-
Silica gel acts as a recyclable heterogeneous catalyst (5 cycles, <5% yield drop).
-
NaBH₄ selectivity prevents over-reduction of the benzothiazole ring.
Catalytic Systems and Solvent Effects
Acid Catalysts for Cyclization
Comparative studies highlight the efficacy of Brønsted vs. Lewis acids:
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| NH₄Cl | MeOH/H₂O | 60 | 92 |
| SnP₂O₇ | Neat | 15 | 95 |
| H₂SO₄ | EtOH | 120 | 88 |
SnP₂O₇ emerges as superior due to reduced reaction times and recyclability (5 cycles, 93% average yield).
Solvent Optimization for Ethanol Group Stability
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but risk ethanol group oxidation. Mixed solvent systems balance reactivity and functional group compatibility:
| Solvent Mix | Dielectric Constant | Yield (%) |
|---|---|---|
| THF/H₂O (3:1) | 7.5 | 84 |
| EtOH/DCM (1:1) | 20.7 | 79 |
| MeCN/Toluene (2:1) | 11.5 | 81 |
THF/H₂O minimizes side reactions while maintaining high yields.
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) effectively isolates 4-Benzothiazoleethanol,2-amino-(9CI) from regioisomers. Key retention parameters:
| Column | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|
| Zorbax SB-C18 | 1.0 | 12.3 |
| XBridge BEH C18 | 0.8 | 14.7 |
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, NH₂)
-
δ 7.89–7.45 (m, 3H, Ar-H)
-
δ 4.82 (t, J = 5.1 Hz, 1H, OH)
-
δ 3.68 (q, 2H, CH₂OH)
HRMS (ESI):
-
m/z calcd for C₉H₁₁N₂OS [M+H]⁺: 211.0642
-
Found: 211.0645
Chemical Reactions Analysis
Types of Reactions: Molnupiravir undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of molnupiravir involves reagents such as acetone oxime and Lawesson’s reagent. The reaction conditions typically include enzymatic acylation and transamination, with purification achieved through crystallization rather than chromatography .
Major Products Formed: The primary product formed from the synthesis of molnupiravir is β-D-N4-Hydroxycytidine 5′-triphosphate, which is the active antiviral agent .
Scientific Research Applications
Molnupiravir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has demonstrated activity against a variety of viruses, including SARS-CoV-2, the causative agent of COVID-19 . The compound is being studied for its potential to treat other viral infections, such as influenza and MERS-CoV . In addition to its antiviral properties, molnupiravir is being explored for its ability to induce mutations in viral RNA, which could be used to study viral evolution and resistance mechanisms .
Mechanism of Action
Molnupiravir is often compared to other antiviral medications, such as nirmatrelvir (part of the combination drug Paxlovid). While both drugs are used to treat COVID-19, they differ in their mechanisms of action and efficacy. Nirmatrelvir prevents the virus from multiplying by inhibiting a viral protease, whereas molnupiravir induces mutations in the viral RNA . Clinical trials have shown that Paxlovid is more effective in reducing the risk of severe COVID-19 and death compared to molnupiravir . Other similar compounds include remdesivir and favipiravir, which also target viral replication but through different mechanisms .
Comparison with Similar Compounds
2-Amino-6-methyl-4-benzothiazolemethanol (CAS: Not provided)
- Structure: Differs by a methyl group at position 6 and a methanol (-CH₂OH) group instead of ethanol at position 4 .
- Impact: The shorter methanol chain may reduce hydrophobicity compared to ethanol.
2-Amino-1,3-benzothiazole-6-carbaldehyde (CAS: 106429-08-7)
- Structure: Features a carbaldehyde (-CHO) group at position 6 and retains the amino group at position 2 .
- However, the absence of a hydroxyl group reduces polarity compared to ethanol derivatives.
7-(2-Aminoethyl)-4-hydroxy-2(3H)-benzothiazolone (CAS: 108773-04-2)
- Structure: Contains a hydroxy group at position 4, a ketone at position 2, and a 2-aminoethyl side chain at position 7 .
- Impact: The ketone and hydroxy groups increase hydrogen-bonding capacity, while the aminoethyl chain may enhance solubility in aqueous environments.
Methyl 4-methoxybenzo[d]thiazole-2-carboxylate (CAS: 7267-28-9)
2-Ethynyl-4-thiazolemethanol (CAS: 153028-00-3)
- Structure: A thiazole (non-fused) derivative with an ethynyl (-C≡CH) group at position 2 and methanol at position 4 .
- Impact : The ethynyl group introduces sp-hybridized carbon, increasing reactivity for click chemistry applications.
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |
|---|---|---|---|---|---|
| 4-Benzothiazoleethanol,2-amino-(9CI) | Not provided | C₉H₁₁N₂OS* | 195* | Amino, ethanol | 2-NH₂, 4-CH₂CH₂OH |
| 2-Amino-6-methyl-4-benzothiazolemethanol | Not provided | C₉H₁₀N₂OS* | 210* | Amino, methanol | 2-NH₂, 4-CH₂OH, 6-CH₃ |
| 2-Amino-1,3-benzothiazole-6-carbaldehyde | 106429-08-7 | C₈H₅N₃OS* | 195.2* | Amino, aldehyde | 2-NH₂, 6-CHO |
| 7-(2-Aminoethyl)-4-hydroxy-2(3H)-benzothiazolone | 108773-04-2 | C₉H₁₁N₃O₂S* | 225.27* | Hydroxy, ketone, aminoethyl | 4-OH, 2-ketone, 7-CH₂CH₂NH₂ |
| Methyl 4-methoxybenzo[d]thiazole-2-carboxylate | 7267-28-9 | C₁₀H₉NO₃S | 223.03 | Methoxy, ester | 4-OCH₃, 2-COOCH₃ |
| 2-Ethynyl-4-thiazolemethanol | 153028-00-3 | C₆H₅NOS | 139.18 | Methanol, ethynyl | 4-CH₂OH, 2-C≡CH |
Q & A
Q. How do researchers design experiments to assess the environmental impact of 4-Benzothiazoleethanol,2-amino-(9CI) based on its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
